ethyl 4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate hydrochloride
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Overview
Description
Ethyl 4-(hydroxymethyl)-3-oxaspiro[bicyclo[211]hexane-2,4’-piperidine]-1-carboxylate hydrochloride is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1-carboxylate hydrochloride typically involves a multi-step process. One common approach is the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions. This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules .
Industrial Production Methods
Industrial production methods for this compound are still under development, as the synthetic routes often require specialized equipment and conditions. The use of photochemical reactions, for example, necessitates the use of specific light sources and reaction vessels, which can be challenging to scale up .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a carboxylic acid, while reduction of the ester group can yield an alcohol .
Scientific Research Applications
Ethyl 4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1-carboxylate hydrochloride has several scientific research applications:
Biology: The compound’s rigid structure makes it a valuable tool for studying molecular interactions and conformational dynamics.
Industry: The compound’s unique properties make it suitable for use in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of ethyl 4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows for tight binding to enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bio-isostere for para-substituted phenyl groups.
Bicyclo[2.2.2]octane: Another spirocyclic compound with applications in medicinal chemistry.
Spiro[2.2]pentane:
Uniqueness
Ethyl 4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1-carboxylate hydrochloride stands out due to its unique combination of functional groups and spirocyclic structure. This combination provides a balance of rigidity and flexibility, making it a versatile building block for various applications .
Properties
IUPAC Name |
ethyl 1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4.ClH/c1-2-17-10(16)12-7-11(8-12,9-15)18-13(12)3-5-14-6-4-13;/h14-15H,2-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWGKDRKWOIYRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC23CCNCC3)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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